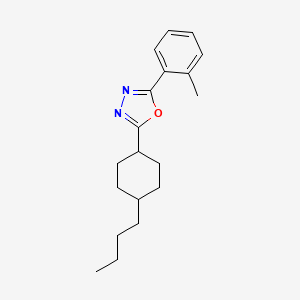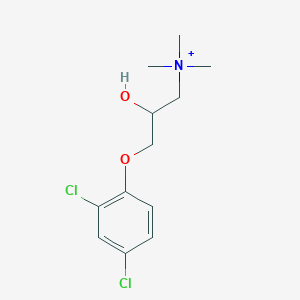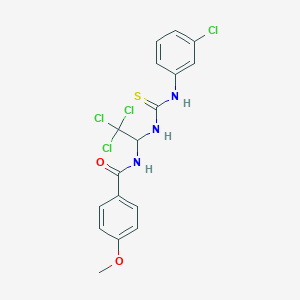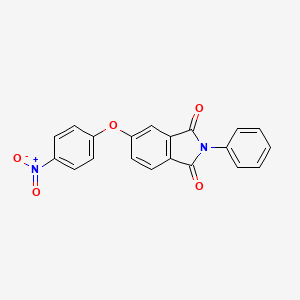
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butylcyclohexyl group and a methylphenyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-Butylcyclohexyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Butylcyclohexyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Butylcyclohexyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is unique due to the specific substitution pattern on the oxadiazole ring. The presence of the butylcyclohexyl group and the methylphenyl group imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
属性
分子式 |
C19H26N2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-(4-butylcyclohexyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H26N2O/c1-3-4-8-15-10-12-16(13-11-15)18-20-21-19(22-18)17-9-6-5-7-14(17)2/h5-7,9,15-16H,3-4,8,10-13H2,1-2H3 |
InChI 键 |
DISOGSQCLDVDDI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C2=NN=C(O2)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)


![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)
![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)


